2-(2-(Quinolin-8-yl)ethyl)cyclohexanone
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Overview
Description
2-(2-(Quinolin-8-yl)ethyl)cyclohexanone is a chemical compound with the molecular formula C17H19NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone typically involves the reaction of quinoline derivatives with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where quinoline is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Quinolin-8-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(Quinolin-8-yl)ethyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinoline scaffold which is known for various pharmacological activities.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Substituted Quinoline Derivatives: Various compounds with different substituents on the quinoline ring, leading to diverse biological activities.
Uniqueness
2-(2-(Quinolin-8-yl)ethyl)cyclohexanone is unique due to its specific structure, which combines the quinoline moiety with a cyclohexanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
920491-98-1 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(2-quinolin-8-ylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H19NO/c19-16-9-2-1-5-13(16)10-11-15-7-3-6-14-8-4-12-18-17(14)15/h3-4,6-8,12-13H,1-2,5,9-11H2 |
InChI Key |
VRGNZESVGFPEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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